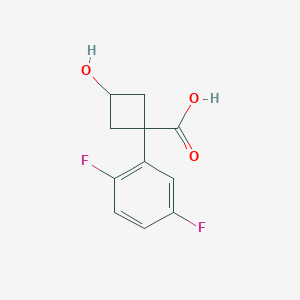
(3,4,5-Trifluorophenyl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4,5-Trifluorophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H4ClF3O2S and a molecular weight of 244.62 g/mol . This compound is known for its high reactivity and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(3,4,5-Trifluorophenyl)methanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of (3,4,5-trifluorophenyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound often involves the chlorination of (3,4,5-trifluorophenyl)methanesulfonic acid using thionyl chloride or phosgene. This method is preferred due to its high yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(3,4,5-Trifluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Reduction Reactions: It can be reduced to (3,4,5-trifluorophenyl)methanesulfonic acid using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Reaction Conditions: Typically carried out at low temperatures to prevent decomposition.
Major Products Formed
Sulfonamide: Formed from the reaction with amines
Sulfonate Esters: Formed from the reaction with alcohols
(3,4,5-Trifluorophenyl)methanesulfonic acid: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
(3,4,5-Trifluorophenyl)methanesulfonyl chloride is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of (3,4,5-Trifluorophenyl)methanesulfonyl chloride involves its high reactivity as an electrophile. It reacts with nucleophiles to form stable sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved in its reactions include the nucleophilic attack on the sulfonyl chloride group, leading to the formation of the desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the trifluorophenyl group.
Tosyl chloride: Contains a toluene group instead of the trifluorophenyl group.
Uniqueness
(3,4,5-Trifluorophenyl)methanesulfonyl chloride is unique due to the presence of the trifluorophenyl group, which imparts higher reactivity and selectivity in chemical reactions compared to other sulfonyl chlorides .
Eigenschaften
Molekularformel |
C7H4ClF3O2S |
|---|---|
Molekulargewicht |
244.62 g/mol |
IUPAC-Name |
(3,4,5-trifluorophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H4ClF3O2S/c8-14(12,13)3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 |
InChI-Schlüssel |
TXFSUBZWKFAUSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)F)F)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanol](/img/structure/B13166072.png)
![2,2,2-Trifluoroethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B13166083.png)





![2-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13166118.png)
![3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13166131.png)


![(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol](/img/structure/B13166161.png)


